molecular formula C14H18O4 B2736385 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid CAS No. 115375-25-2

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2736385
CAS No.: 115375-25-2
M. Wt: 250.294
InChI Key: PLGNEGWMEJBADZ-SOFGYWHQSA-N
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Description

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of cinnamic acid, characterized by the presence of butoxy and methoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions

Major Products Formed

    Oxidation: Formation of 3-(4-butoxy-3-methoxyphenyl)propanoic acid

    Reduction: Formation of 3-(4-butoxy-3-methoxyphenyl)propanoic acid

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity

    Modulating signaling pathways: Affecting cellular processes such as inflammation or apoptosis

    Interacting with receptors: Influencing receptor-mediated responses

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the butoxy substituent, making it less hydrophobic.

Uniqueness

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both butoxy and methoxy groups, which can influence its solubility, reactivity, and biological activity

Properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGNEGWMEJBADZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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